molecular formula C20H20N2O B2762808 6-(3,4-dimethylphenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one CAS No. 922888-70-8

6-(3,4-dimethylphenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2762808
CAS No.: 922888-70-8
M. Wt: 304.393
InChI Key: ZBPWINTUSQGQLL-UHFFFAOYSA-N
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Description

6-(3,4-dimethylphenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C20H20N2O and its molecular weight is 304.393. The purity is usually 95%.
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Scientific Research Applications

Molecular Docking and Biological Activity

A series of novel pyridine and fused pyridine derivatives, including 6-(3,4-dimethylphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one, have been synthesized and evaluated for their biological activities. These compounds were subjected to molecular docking screenings towards GlcN-6-P synthase as the target protein. The results revealed moderate to good binding energies, indicating potential biological efficacy. Furthermore, these compounds exhibited antimicrobial and antioxidant activities, suggesting their potential in pharmaceutical applications (Flefel et al., 2018).

Synthetic Pathways and Potential Applications

Another study focused on microwave-assisted condensation reactions involving 2-aryl hydrazonopropanals to produce pyridazinone derivatives. This synthetic approach, which included reactions under microwave irradiation, aimed to improve product yields and reduce reaction times. The synthesized pyridazinone compounds have potential applications in developing new pharmacologically active agents (Al‐Zaydi & Borik, 2007).

Tautomeric Stability and Pharmaceutical Implications

Research on 6-hydroxy-5-methyl-3-pyridazinone, a related compound, explored tautomeric stability and its implications for pyridazine medicinal drugs' production and activity. This study's insights into tautomeric transformations could be relevant for understanding and optimizing the pharmaceutical properties of pyridazinone derivatives (Katrusiak & Katrusiak, 2004).

Development of Fused Azines and Pharmaceutical Chemistry

A general route was established for synthesizing a novel class of pyridazin-3-one derivatives, demonstrating their utility in creating fused azines. These synthetic strategies and the resulting compounds could have significant implications for pharmaceutical chemistry, offering new avenues for drug development (Ibrahim & Behbehani, 2014).

Properties

IUPAC Name

6-(3,4-dimethylphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c1-14-8-9-17(12-16(14)3)19-10-11-20(23)22(21-19)13-18-7-5-4-6-15(18)2/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPWINTUSQGQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.